molecular formula C8H6FNO B020390 5-Fluorooxindole CAS No. 56341-41-4

5-Fluorooxindole

Cat. No.: B020390
CAS No.: 56341-41-4
M. Wt: 151.14 g/mol
InChI Key: DDIIYGHHUMKDGI-UHFFFAOYSA-N
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Description

Oxindole derivatives are a class of organic compounds characterized by the presence of an oxindole scaffold, which is a fused bicyclic structure consisting of an indole ring and a lactam ring. These compounds are found in various natural products and pharmaceutically relevant molecules. The oxindole scaffold is known for its biological activity and is a key structural feature in many natural products, agrochemicals, and pharmaceutical agents .

Mechanism of Action

Target of Action

5-Fluorooxindole primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in the sugar metabolism pathway of organisms, mainly functioning to hydrolyze glycosidic bonds into glucose .

Mode of Action

The mode of action of this compound involves inhibiting the α-glucosidase enzyme . By blocking this enzyme, this compound prevents the digestion of carbohydrates and reduces the impact of carbohydrates on blood glucose . This inhibition is achieved in a reversible and mixed manner .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a delay in the hydrolysis of carbohydrates into glucose, effectively reducing postprandial blood sugar . The compound also influences various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

It is known that the oral absorption of similar compounds like 5-fluorouracil is incomplete, with a short biological half-life . This leads to a frequent administration requirement and potential side effects . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of such treatments .

Result of Action

The action of this compound leads to molecular and cellular effects such as the inhibition of plasticity changes, oxidative stress, and inflammatory responses caused by peripheral inflammation . It has proven effectiveness in alleviating inflammatory pain and improving the analgesic effects of morphine . Furthermore, it has been found to increase the antinociceptive effects of morphine and inhibit neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxindole derivatives can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation . Additionally, a photocatalytic strategy for hydroarylation of alkenes using thiolate as a catalytic electron donor has been developed .

Industrial Production Methods: Industrial production of oxindole derivatives often involves large-scale synthesis using catalytic processes. For example, a visible-light-induced modular methodology has been reported for the synthesis of complex 3,3′-disubstituted oxindole derivatives. This method allows for the synthesis of a library of valuable fluoroalkyl-containing oxindole derivatives under mild conditions without the need for metal or photocatalysts .

Chemical Reactions Analysis

Types of Reactions: Oxindole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, 1,3-dipolar cyclizations, cyclopropanations, and ring-opening reactions of aziridines are commonly used to construct diverse oxindole derivatives .

Common Reagents and Conditions: Common reagents used in the synthesis of oxindole derivatives include palladium catalysts, N-heterocyclic nitrenium salts, and thiolate. Reaction conditions often involve the use of blue light irradiation, photocatalytic strategies, and catalytic electron donors .

Major Products: The major products formed from these reactions include 3,3′-disubstituted oxindoles, fluoroalkyl-containing oxindole derivatives, and various polycyclic heterocycle molecules .

Scientific Research Applications

Oxindole derivatives have a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, they are used as building blocks for the synthesis of complex molecules. In biology, oxindole derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. In medicine, they have shown promise as anticancer, antiviral, and anti-inflammatory agents. Additionally, oxindole derivatives are used in the development of agrochemicals and other industrial applications .

Properties

IUPAC Name

5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIYGHHUMKDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395649
Record name 5-Fluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-41-4
Record name 5-Fluoro-1,3-dihydroindol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-oxindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluorooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-dihydro-2H-indol-2-one
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Record name 5-FLUORO-2-OXINDOLE
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Synthesis routes and methods I

Procedure details

5-Fluoroisatin (8.2 g) was dissolved in 50 mL of hydrazine hydrate and refluxed for 1.0 hr. The reaction mixtures were then poured in ice water. The precipitate was then filtered, washed with water and dried in a vacuum oven to afford the title compound.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 11.1 g (0.1 mol) of 4-fluoroaniline in 200 ml of dichloromethane, at -60° to -65° C., was added, dropwise, a solution of 10.8 g (0.1 mol) of t-butyl hypochlorite in 25 ml of dichloromethane. Stirring was continued for 10 minutes at -60° to -65° C., and then was added, dropwise, a solution of 13.4 g (0.1 mol) of ethyl 2-(methylthio)acetate in 25 ml of dichloromethane. Stirring was continued at -60° C. for 1 hour and then was added, dropwise, at -60° to -65° C., a solution of 11.1 g (0.11 mol) of triethylamine in 25 ml of dichloromethane. The cooling bath was removed, and when the reaction mixture had warmed to room temperature, 100 ml of water was added. The phases were separated, and the organic phase was washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in 350 ml of diethyl ether, to which was added 40 ml of 2N hydrochloric acid. This mixture was stirred at room temperature overnight. The phases were separated and the ether phase was washed
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-fluorooxindole in the synthesis of sunitinib, and how does this relate to its potential biological activity?

A1: [] this compound serves as a crucial building block in the final step of sunitinib synthesis, reacting with a pyrrole derivative to form the final drug molecule. While the provided research doesn't elaborate on this compound's independent biological activity, its incorporation into sunitinib, a known tyrosine kinase inhibitor, suggests it may contribute to the drug's overall pharmacophore and influence its binding to target kinases. Further research is needed to elucidate the specific contributions of this compound to sunitinib's activity.

Q2: How is this compound metabolized in the human body, and what are the implications for its potential use in drug development?

A2: Research indicates that human liver cytochrome P450 enzymes play a role in metabolizing this compound. [] Understanding the specific enzymes involved and the resulting metabolites is crucial for predicting potential drug-drug interactions and assessing the compound's safety profile. Additionally, characterizing its metabolic pathways can guide the development of analogs with improved metabolic stability or tailored pharmacokinetic properties for specific therapeutic applications.

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